1-Naphthalen-1-ylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLRYLKUSFJFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951410 | |
| Record name | 1-(Naphthalen-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-63-3 | |
| Record name | 1-(1-Naphthalenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1'-Propionaphthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Naphthalen-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Classical Approaches to 1-Naphthalen-1-ylpropan-1-one Synthesis
The most established and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene (B1677914). This electrophilic aromatic substitution reaction involves the introduction of a propanoyl group onto the naphthalene ring.
Friedel-Crafts Acylation of Naphthalene: Mechanistic Insights and Optimization Studies
The Friedel-Crafts acylation of naphthalene with propanoyl chloride is a cornerstone of industrial and laboratory synthesis of the target compound. masterorganicchemistry.com The reaction's success hinges on several critical factors, including the choice of catalyst, reaction conditions, and an understanding of the underlying mechanism.
Lewis acid catalysts are essential for activating the acylating agent. iitk.ac.in Aluminum chloride (AlCl₃) is a commonly employed catalyst, though others like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used. iitk.ac.in The catalyst's role is to complex with the propanoyl chloride, rendering the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich naphthalene ring. iitk.ac.inbyjus.com
The reaction must be conducted under anhydrous (water-free) conditions. This is because Lewis acids like AlCl₃ readily react with water, which would deactivate the catalyst and inhibit the reaction.
Careful control of the reaction temperature is paramount for achieving high yields and the desired regioselectivity. The acylation of naphthalene can result in substitution at either the 1-position (α-position) or the 2-position (β-position). Generally, lower temperatures favor the formation of the 1-acylnaphthalene (kinetic product), while higher temperatures can lead to the formation of the more thermodynamically stable 2-acylnaphthalene. researchgate.netresearchgate.net For the synthesis of this compound, maintaining a controlled temperature is crucial to maximize the yield of the desired isomer. numberanalytics.com Studies on the acetylation of naphthalene have shown that the α/β isomer ratio can be influenced by reactant concentrations and reaction time. stackexchange.com
Table 1: Effect of Temperature on Friedel-Crafts Acylation Selectivity
| Temperature | Product Distribution | Reference |
| Low | Favors 1-substituted product (kinetic control) | researchgate.net |
| High | Favors 2-substituted product (thermodynamic control) | researchgate.net |
The central event in Friedel-Crafts acylation is the formation of a highly reactive electrophile, the acylium ion. byjus.comsigmaaldrich.com The Lewis acid catalyst, such as AlCl₃, abstracts the chloride ion from propanoyl chloride, generating the propanoylium ion (CH₃CH₂CO⁺). masterorganicchemistry.combyjus.com This resonance-stabilized cation is a potent electrophile that then attacks the π-electron system of the naphthalene ring. sigmaaldrich.com The attack preferentially occurs at the more electron-rich and sterically accessible 1-position, leading to the formation of a carbocation intermediate known as a Wheland intermediate or arenium ion. byjus.comacs.org Subsequent deprotonation of this intermediate by a weak base, such as AlCl₄⁻, restores the aromaticity of the naphthalene ring and yields the final product, this compound, along with regenerating the catalyst and forming HCl. byjus.com Unlike in Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement. masterorganicchemistry.com
Green Chemistry Approaches in Synthesis
In response to the growing need for environmentally responsible chemical processes, green chemistry principles have been applied to the synthesis of naphthalenic compounds. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Utilization of Enaminone Intermediates with Chitosan (B1678972) Green Catalysis Under Microwave Irradiation
A promising green alternative for the synthesis of compounds related to this compound involves the use of enaminone intermediates, a versatile class of compounds in organic synthesis. mdpi.comresearchgate.netpsu.edu This approach leverages the catalytic activity of chitosan, a biodegradable and readily available biopolymer, in conjunction with the efficiency of microwave irradiation. mdpi.comresearchgate.net
Recent research has demonstrated the synthesis of heterocyclic compounds from the enaminone of 1-acetylnaphthalene. mdpi.com This enaminone can be prepared and then reacted further under green conditions. The use of chitosan as a heterogeneous basic catalyst provides an eco-friendly alternative to traditional, often hazardous, bases like triethylamine. mdpi.com Microwave irradiation significantly accelerates reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. mdpi.comresearchgate.netnih.gov This combination of a green catalyst and an energy-efficient heating method represents a significant step forward in the sustainable synthesis of complex organic molecules. mdpi.com While this specific methodology has been applied to derivatives, its principles offer a pathway for the greener synthesis of this compound itself.
Table 2: Comparison of Conventional vs. Green Synthesis Aspects
| Feature | Conventional Friedel-Crafts | Green Chemistry Approach | Reference |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of green catalysts (e.g., chitosan) | iitk.ac.in, mdpi.com |
| Solvent | Often chlorinated hydrocarbons or nitrobenzene | Greener solvents or solvent-free conditions | tubitak.gov.tr, nih.gov |
| Energy Source | Conventional heating | Microwave irradiation | mdpi.com, researchgate.net |
| Byproducts | Acidic waste, catalyst-product complexes | Minimal and often recyclable byproducts | wikipedia.org, mdpi.com |
Preparation of Functionalized this compound Derivatives
The introduction of halogen atoms onto the aromatic ring or the aliphatic chain of this compound can provide valuable intermediates for further synthetic transformations. Lewis acid catalysis is a cornerstone of electrophilic aromatic halogenation, facilitating the reaction of an aromatic ring with a halogen source. askfilo.com Common Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are used to activate dihalides (Cl₂ or Br₂) for the electrophilic substitution on the naphthalene ring. minia.edu.egrsc.org The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile that is then attacked by the electron-rich naphthalene ring.
For the halogenation of the α-position of the ketone, different strategies are employed. While direct α-halogenation can be challenging, methods involving the use of N-halosuccinimides (NCS for chlorination, NBS for bromination) in the presence of a Lewis acid catalyst offer a viable route. researchgate.net Zirconium(IV) chloride (ZrCl₄), for example, has been shown to be an effective catalyst for the benzylic bromination of aromatic compounds using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under mild conditions. nih.gov This type of reaction often proceeds through a radical pathway initiated by the Lewis acid.
Furthermore, photocatalytic methods have emerged for the oxidative ring-opening bromination of cyclic benzylic alcohols, which could be conceptually applied to precursors of halogenated this compound. uni-regensburg.de These modern approaches highlight the diverse strategies available for accessing halogenated derivatives.
Table 2: Common Catalysts and Reagents for Halogenation
| Halogenation Type | Catalyst | Halogen Source | Substrate Type | Reference |
| Aromatic Ring Chlorination | FeCl₃ | Cl₂ | Aromatic Hydrocarbons | minia.edu.eg |
| Aromatic Ring Bromination | FeBr₃ | Br₂ | Aromatic Hydrocarbons | askfilo.com |
| Benzylic Bromination | ZrCl₄ | DBDMH | Aromatic Side Chains | nih.gov |
| α-Halogenation of Ketones | Lewis Acids | NCS/NBS | β-Keto Esters | researchgate.net |
Incorporation of Amine Moieties onto the Propanone Chain
The synthesis of β-aminoketones is a significant area of organic chemistry, as this motif is present in numerous biologically active compounds. umich.edu The most common method for incorporating an amine moiety at the β-position of a ketone, such as this compound, is the Mannich reaction. This three-component reaction involves the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. umich.edu
Recent advancements have focused on developing catalytic and more environmentally friendly versions of the Mannich reaction. For instance, nano-catalysts like Fe₃O₄@PEG-SO₃H have been used to catalyze the one-pot, three-component reaction of an aryl aldehyde, an aryl amine, and acetophenone (B1666503) to produce β-aminoketones in high yields. Similarly, metal-free reductive hydroamination of ynones (α,β-alkynyl ketones) provides another route to β-aminoketones. semanticscholar.org For example, 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one has been synthesized in 70% yield via this method. semanticscholar.org
Another approach involves the use of pre-formed enaminones. The enaminone of 1-acetylnaphthalene, for instance, can react with various electrophiles and can be a precursor for compounds with functionalized side chains, including those with amine groups. mdpi.com Microwave-assisted protocols have also been developed for the rapid synthesis of β-amino ketones, further highlighting the versatility of synthetic approaches. askfilo.com
Table 3: Examples of Synthesized Amino Ketones with Naphthyl Moiety
| Compound Name | Amine Source | Yield (%) | Method | Reference |
| 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | Dimethylamine | 70 | Reductive Hydroamination of Ynone | semanticscholar.org |
| 3-[Benzyl(methyl)amino]-1-(naphthalen-2-yl)propan-1-one | N-Methylbenzylamine | 34 | Not Specified | sphinxsai.com |
| 1-(Naphthalen-2-yl)-3-(piperidin-1-yl)propan-1-one | Piperidine | 50 | Not Specified | sphinxsai.com |
| 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one | Morpholine (B109124) | 46 | Not Specified | sphinxsai.com |
Formation of Silyl (B83357) Enol Ethers as Synthetic Precursors
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents that can react with a wide range of electrophiles. nsf.gov The formation of a silyl enol ether from this compound provides a precursor for various functionalization reactions, including aldol (B89426) additions and α-arylations. nsf.govorganic-chemistry.org
The synthesis of silyl enol ethers is typically achieved by treating the parent ketone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or trimethylsilyl triflate (TMSOTf), in the presence of a base. organic-chemistry.org The choice of base and reaction conditions can control the regioselectivity of the enolization to form either the kinetic or thermodynamic silyl enol ether. For ketones like this compound, deprotonation at the methylene (B1212753) group of the propyl chain is required.
A common procedure involves the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate the lithium enolate, which is then trapped with TMSCl. semanticscholar.org This method generally favors the formation of the kinetic product. For example, (Z)-trimethyl(1-m-tolylprop-1-enyloxy)silane was synthesized in 81% yield from 1-(3-methylphenyl)propan-1-one using LDA and TMSCl. semanticscholar.org Highly stereoselective methods for the synthesis of (Z)-silyl enol ethers from alkyl aryl ketones have also been developed using oxazaborolidinium ion catalysts. organic-chemistry.org These methods provide excellent yields and stereocontrol, which is crucial for subsequent stereoselective reactions.
Table 4: Synthesis of Silyl Enol Ethers from Aryl Propanones
| Starting Ketone | Silylating Agent | Base | Yield (%) | Isomer Ratio (Z:E) | Reference |
| 1-(3-Methylphenyl)propan-1-one | TMSCl | LDA | 81 | >25:1 | semanticscholar.org |
| 1-(3-Methoxyphenyl)propan-1-one | TMSCl | LDA | 55 | >25:1 | semanticscholar.org |
| 1-(4-Fluoro-3-methylphenyl)propan-1-one | TMSCl | LDA | 64 | >25:1 | semanticscholar.org |
Broader Synthetic Strategies for Related Naphthalenone Architectures
A powerful and elegant strategy for the construction of substituted naphthalenone cores involves copper-catalyzed annulation cascades. Current time information in Bangalore, IN. This methodology provides a direct route to complex naphthalenone architectures from simpler starting materials. Specifically, a [4+2] annulation cascade of 2-bromo-1-arylpropan-1-ones with terminal alkynes has been developed. oup.com
This reaction, catalyzed by a copper complex such as Cu(MeCN)₄PF₄ with a 1,10-phenanthroline (B135089) ligand, enables the formation of three new carbon-carbon bonds in a single operation. The process involves a [4+2] annulation of a 2-bromo-1-arylpropan-1-one with an alkyne, followed by an α-alkylation with another molecule of the 2-bromo-1-arylpropan-1-one. oup.com This tandem reaction demonstrates excellent functional group tolerance, allowing for the synthesis of a diverse library of substituted naphthalenones. For instance, substrates bearing both electron-donating and electron-withdrawing groups on the aryl ring of the alkyne partner are well-tolerated, providing the corresponding naphthalenone products in good yields. rsc.org This strategy represents a highly efficient and step-economical approach to building complex naphthalenone frameworks.
Table 5: Examples of Naphthalenones Synthesized via Copper-Catalyzed Annulation
| 2-Bromo-1-arylpropan-1-one | Alkyne | Product Yield (%) | Reference |
| 2-bromo-1-phenylpropan-1-one | 1-ethynyl-4-methylbenzene | 78 | rsc.org |
| 2-bromo-1-phenylpropan-1-one | 1-ethynyl-4-(trifluoromethyl)benzene | 54 | rsc.org |
| 2-bromo-1-phenylpropan-1-one | 1-ethynyl-3,5-dimethylbenzene | 80 | rsc.org |
| 2-bromo-1-phenylpropan-1-one | 3-ethynylthiophene | 74 | rsc.org |
Synthetic Pathways for Naphthalene-Based Propanamide Derivatives
The synthesis of N-(naphthalen-1-yl)propanamide derivatives has been a subject of research due to the diverse biological activities exhibited by naphthalene compounds. researchgate.net These derivatives are often pursued for their potential as antimicrobial agents. researchgate.netresearchgate.net A general synthetic route involves the reaction of a naphthalene-containing amine with a propanoyl derivative.
One established method involves the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives to evaluate their antimicrobial properties. researchgate.net In these syntheses, various substituents can be introduced to the propanamide backbone, leading to a library of compounds with potentially different biological activities. For instance, compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide have been synthesized and tested for their antifungal and antibacterial effects. researchgate.net
The research highlights the synthesis of a series of twelve new N-(naphthalene-1-yl)propanamide derivatives designed as potential antimicrobial agents. researchgate.net Among the synthesized compounds, several exhibited significant antifungal activity, with some showing potency comparable to the standard drug ketoconazole (B1673606) against certain fungal species. researchgate.net
Table 1: Examples of Synthesized N-(naphthalen-1-yl)propanamide Derivatives and Their Activity
| Compound Name | Noted Activity | Reference |
|---|---|---|
| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Antifungal activity | researchgate.net |
| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | Antifungal activity | researchgate.net |
| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Antifungal activity | researchgate.net |
Methodologies for Naphthalene-Containing Diketone Synthesis
The synthesis of naphthalene-containing diketones is a key step in the creation of more complex heterocyclic molecules. A primary method for preparing these diketones is the Claisen condensation reaction. nih.gov This reaction typically involves the condensation of a ketone with an ester in the presence of a strong base.
A specific example is the preparation of 1,3-diketones from 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one. nih.gov In this process, the starting ketone is treated with an ester, such as ethyl trifluoroacetate, to yield the corresponding β-diketone. These diketones are valuable intermediates because they can be further cyclized to form various five- or six-membered heterocyclic rings. nih.gov For instance, the resulting diketone can react with hydroxylamine (B1172632) hydrochloride or hydrazine (B178648) monohydrate to form dihydroisoxazole (B8533529) or other heterocyclic intermediates, which can then be dehydrated to yield the final isoxazole (B147169) derivatives. nih.gov
It is noteworthy that these 1,3-diketones often exist predominantly in their more stable enol tautomeric forms in solution. nih.gov
Table 2: Claisen Condensation for Naphthalene-Containing Diketone Synthesis
| Starting Ketone | Ester Reagent | Product (1,3-Diketone) | Subsequent Reactions | Reference |
|---|---|---|---|---|
| 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one | Ethyl acetate | 1-(6-(dimethylamino)naphthalen-2-yl)butane-1,3-dione | Heterocyclization | nih.gov |
Another general approach for synthesizing β-diketones involves using sodium alkoxides (like NaOMe or NaOEt) as the base and diethyl ether as the solvent. d-nb.info While this method is described for 2-acetylthiophene, the principles of Claisen condensation are broadly applicable to other ketones, including naphthalene-based ones. The purification of the resulting diketones can sometimes be challenging due to side products and may require techniques like steam distillation followed by the formation and subsequent acidic decomposition of metal chelates. d-nb.info
Chemical Reactivity and Transformation Studies
Oxidative Transformations of the Ketone Moiety
The ketone functional group in 1-naphthalen-1-ylpropan-1-one is susceptible to oxidative transformations, most notably the Baeyer-Villiger oxidation. This reaction converts the ketone into an ester through the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.orgsigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgnih.gov
The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. For this compound, the competition is between the migration of the naphthyl group and the ethyl group. Generally, aryl groups with electron-donating substituents and more substituted alkyl groups have a higher migratory aptitude. In this case, the naphthyl group is expected to migrate preferentially, yielding 1-naphthyl propionate (B1217596) as the major product. This transformation is a valuable synthetic tool for converting ketones into esters. sigmaaldrich.com In biological systems, enzymes known as Baeyer-Villiger monooxygenases (BVMOs) can catalyze analogous reactions. wikipedia.orgnih.gov
| Reaction | Reagent | Product |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 1-Naphthyl propionate |
Reductive Pathways of the Carbonyl Group to Alcohol Derivatives
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(naphthalen-1-yl)propan-1-ol. This transformation is commonly achieved using metal hydride reagents. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. evitachem.com
Given that the reduction creates a new stereocenter, enantioselective reduction methods are of significant interest for producing chiral alcohols. wikipedia.org Asymmetric reduction can be accomplished using chiral catalysts or reagents. google.com For instance, catalytic asymmetric hydrogenation using transition metal complexes with chiral ligands, such as those based on ruthenium-BINAP systems, can yield one enantiomer of the alcohol in high excess. wikipedia.org Another approach is the use of stoichiometric chiral reducing agents, like those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction). wikipedia.org
| Reducing Agent/System | Product | Key Feature |
| Sodium Borohydride (NaBH₄) | 1-(Naphthalen-1-yl)propan-1-ol | Standard, non-selective reduction |
| Chiral Ruthenium Catalyst + H₂ | (R)- or (S)-1-(Naphthalen-1-yl)propan-1-ol | Catalytic, enantioselective hydrogenation |
| Chiral Oxazaborolidine + Borane | (R)- or (S)-1-(Naphthalen-1-yl)propan-1-ol | Catalytic, enantioselective reduction |
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Nucleus
The naphthalene ring system of this compound can undergo electrophilic aromatic substitution. The propanoyl group is an electron-withdrawing, deactivating group. In electrophilic substitutions, it directs incoming electrophiles primarily to the 5- and 8-positions of the naphthalene ring system, which are the para and ortho positions on the adjacent ring.
A common example is nitration, typically performed with a mixture of concentrated nitric acid and sulfuric acid (mixed acid). youtube.com Under controlled temperature conditions, this reaction introduces a nitro group onto the naphthalene nucleus. youtube.comgoogle.com The reaction of naphthalene itself with this mixture is known to produce 1-nitronaphthalene. youtube.com For the substituted ketone, the deactivating effect of the carbonyl group makes the reaction conditions crucial to control the extent of nitration and prevent side reactions. youtube.comgoogleapis.com
Functional Group Interconversions on Substituted Derivatives, Including Halogen Displacement
Derivatives of this compound serve as versatile platforms for functional group interconversions. A key example is 3-chloro-1-(naphthalen-1-yl)propan-1-one, which is a valuable intermediate in organic synthesis. evitachem.com The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. evitachem.com
This halogen displacement can be achieved with a wide range of nucleophiles. For instance, reaction with amines yields amino ketones, reaction with cyanide provides a route to γ-keto nitriles, and reaction with alkoxides can introduce ether linkages. These transformations highlight the utility of halogenated derivatives as building blocks for more complex molecules, particularly in the synthesis of pharmaceutical compounds. evitachem.com
| Derivative | Reagent/Nucleophile | Product Type |
| 3-Chloro-1-(naphthalen-1-yl)propan-1-one | Ammonia/Amines (R₂NH) | 3-Amino-1-(naphthalen-1-yl)propan-1-one derivatives |
| 3-Chloro-1-(naphthalen-1-yl)propan-1-one | Sodium Cyanide (NaCN) | 4-Oxo-4-(naphthalen-1-yl)butanenitrile |
| 3-Chloro-1-(naphthalen-1-yl)propan-1-one | Sodium Alkoxide (NaOR) | 3-Alkoxy-1-(naphthalen-1-yl)propan-1-one derivatives |
Formation and Reactivity of Enolates and Silyl (B83357) Enol Ethers
The α-protons (on the carbon adjacent to the carbonyl group) of this compound are acidic and can be removed by a suitable base to form a nucleophilic enolate. masterorganicchemistry.com The formation of enolates is a fundamental step in many carbon-carbon bond-forming reactions. fiveable.me Once formed, the enolate can react with various electrophiles, such as alkyl halides, in an SN2 reaction known as enolate alkylation. 182.160.97libretexts.org This process allows for the introduction of an alkyl group at the α-position.
Enolates can also be trapped with silyl electrophiles, such as trimethylsilyl (B98337) chloride (TMSCl), to form silyl enol ethers. wikipedia.org this compound serves as an intermediate in the preparation of silyl enol ethers like (Z)-tert-butyldimethyl-(1-(naphthalen-1-yl)prop-1-enyloxy)silane. Silyl enol ethers are stable, isolable analogues of enolates and are highly useful in stereoselective synthesis. nih.gov Their controlled formation and subsequent reaction with electrophiles provide a powerful method for constructing complex molecular architectures. nih.gov
Reactions Involving Enaminone Intermediates in Heterocycle Synthesis
Enaminones are versatile intermediates in heterocyclic synthesis, and they can be prepared from this compound. researchgate.net A common method for enaminone formation is the reaction of the ketone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). rsc.orgresearchgate.net The resulting enaminone, 3-(dimethylamino)-1-(naphthalen-1-yl)propen-1-one, contains both a nucleophilic enamine carbon and an electrophilic carbonyl group, making it an ideal precursor for cyclization reactions. researchgate.net
These enaminone intermediates are widely used to construct various heterocyclic rings. For example, reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles. mdpi.comresearchgate.net Studies on the closely related 1-acetylnaphthalene have shown that its enaminone derivative reacts with hydrazonoyl halides to yield substituted pyrazoles. researchgate.netmdpi.com This strategy provides an efficient, often environmentally friendly, route to biologically active heterocyclic compounds. mdpi.commdpi.comnih.govscielo.br A patent also describes the use of 3-dimethylamino-1-(naphthalen-1-yl)propan-1-one hydrochloride as a starting material for a base-mediated cyclization reaction.
Photochemical Conversions and Excited State Reactivity of Related Naphthalene Ketones
The photochemistry of aryl ketones, including those with a naphthalene moiety, is a rich and extensively studied field. The absorption of light promotes these ketones to an excited electronic state, from which they can undergo a variety of chemical transformations. The specific reaction pathway is highly dependent on the structure of the ketone, the nature of its lowest excited triplet state (n,π* or π,π*), and the reaction environment. wikipedia.orgrsc.orgmagadhmahilacollege.org For ketones like this compound, which possess a γ-hydrogen atom, the Norrish Type II reaction is a principal photochemical pathway. wikipedia.orgillinois.edu
Upon excitation, the carbonyl group can abstract a hydrogen atom from the γ-carbon in an intramolecular process, forming a 1,4-biradical intermediate. wikipedia.orgrsc.org This biradical can then undergo one of two competing secondary reactions: fragmentation (β-scission) to yield an enol and an alkene, or intramolecular cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org The photochemistry of phenyl alkyl ketones, which serve as a model for naphthyl alkyl ketones, is well-understood to proceed through a triplet 1,4-biradical. researchgate.net The ratio of fragmentation to cyclization products is influenced by factors such as the solvent and the conformational constraints of the molecule. rsc.orgresearchgate.net For instance, the photolysis of phenyl alkyl ketones within the confined spaces of zeolites has been shown to alter the product distribution compared to reactions in solution. researchgate.net
Beyond the Norrish reactions, naphthalene ketones can participate in other photochemical transformations, such as photocycloadditions. Intermolecular dearomative [4 + 2] cycloaddition reactions between 2-acyl naphthalenes and styrenes have been successfully carried out using visible-light energy transfer catalysis, producing diverse bicyclo[2.2.2]octa-2,5-diene scaffolds in high yields. rsc.org Intramolecular photocycloadditions of naphthyl ketones are also a known class of reactions. acs.org
The nature of the excited state is paramount in dictating the reactivity. Aryl ketones typically react through their triplet state due to efficient intersystem crossing from the initially formed singlet state. magadhmahilacollege.org Ketones with a lowest n,π* triplet state are generally more reactive in hydrogen abstraction reactions than those with a lowest π,π* triplet state, such as 1- or 2-naphthalene ketones. magadhmahilacollege.org However, all aryl ketones, regardless of their lowest triplet state configuration, can be photoreduced in the presence of suitable hydrogen donors. magadhmahilacollege.orglibretexts.org
The excited-state properties of 1-(5-(dimethylamino)naphthalen-1-yl)propan-1-one, a derivative of this compound, have been studied in detail. nih.govacs.org This compound, known as 1,5-Prodan, exhibits strong fluorescence and a significant dependence of its emission wavelength on solvent polarity (solvatochromism). nih.govacs.org This behavior is attributed to the formation of a planar intramolecular charge-transfer (PICT) excited state, where electron density is displaced from the amino group to the carbonyl group, resulting in a large excited-state dipole moment. acs.orgwm.edu In more polar solvents, this polar excited state is stabilized, causing a shift in the fluorescence to longer wavelengths (a red shift). acs.org
Interactive Data Table: Photophysical Properties of 1,5-Prodan and Related Compounds
The following table presents the relative fluorescence quantum yields (Φ) for 1,5-Prodan (8) and two constrained derivatives in various solvents. The data illustrates the influence of solvent polarity on the emissive properties of these naphthyl ketones. The quantum yields are relative to a standard, anthracene, in toluene (B28343) (Φ = 0.30). acs.org
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Relative Quantum Yield (Φ) |
|---|---|---|---|---|
| 1,5-Prodan (8) | Toluene | 332 | 416 | 0.42 |
| 1,5-Prodan (8) | Dioxane | 335 | 432 | 0.49 |
| 1,5-Prodan (8) | THF | 335 | 447 | 0.54 |
| 1,5-Prodan (8) | Acetonitrile (B52724) | 332 | 502 | 0.60 |
| Compound 9 | Toluene | 339 | 421 | 0.40 |
| Compound 9 | Acetonitrile | 339 | 505 | 0.39 |
| Compound 10 | Toluene | 351 | 425 | 0.12 |
| Compound 10 | Acetonitrile | 351 | 504 | 0.03 |
*Compound 9: Amino group constrained in a seven-membered ring. acs.org **Compound 10: Amino group constrained in a five-membered ring. acs.org
Interactive Data Table: Dearomative [4+2] Cycloaddition of 2-Acyl Naphthalenes
This table shows the results for the visible-light-mediated dearomative [4+2] cycloaddition of various 2-carboxyalkyl naphthalenes with styrene (B11656), demonstrating a synthetic application of the photochemical reactivity of naphthalene ketones. rsc.org
| Naphthalene Reactant | Product | Yield (%) | Endo/Exo Ratio |
|---|---|---|---|
| Methyl 2-(naphthalen-2-yl)-2-oxoacetate | Cycloadduct 32 | 85 | 1.5:1 |
| Ethyl 2-(naphthalen-2-yl)-2-oxoacetate | Cycloadduct 33 | 82 | 1.5:1 |
| Isopropyl 2-(naphthalen-2-yl)-2-oxoacetate | Cycloadduct 34 | 80 | 1.5:1 |
Advanced Spectroscopic Characterization and Computational Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 1-Naphthalen-1-ylpropan-1-one, both ¹H and ¹³C NMR provide definitive information about its molecular framework. nih.gov
In the ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring system and the propanoyl chain can be distinctly identified. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. The protons of the ethyl group in the propanoyl chain exhibit characteristic splitting patterns. The methylene (B1212753) (-CH2-) protons adjacent to the carbonyl group appear as a quartet, while the terminal methyl (-CH3) protons present as a triplet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon is readily identified by its characteristic downfield chemical shift, typically in the range of 190-220 ppm. The carbons of the naphthalene ring appear in the aromatic region, and the aliphatic carbons of the propanoyl chain are found in the upfield region of the spectrum. The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the structure of this compound. mdpi.comethernet.edu.et
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Naphthalene-H | 7.34-8.09 | m | - |
| -CH2- | 3.48 | t | 8.0 |
| -CH3 | 1.13 | t | 7.1 |
Note: The chemical shifts are representative and can vary slightly depending on the solvent and experimental conditions. "m" denotes a multiplet, and "t" denotes a triplet. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~200-220 |
| Naphthalene-C | ~123-138 |
| -CH2- | ~37 |
| -CH3 | ~14 |
Note: The chemical shifts are approximate and can vary based on experimental parameters. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. utdallas.edu In the case of this compound, the IR spectrum is characterized by specific absorption bands that confirm its structure. up.ac.za
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band typically appears in the region of 1650–1750 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the carbonyl group.
Additionally, the spectrum exhibits bands characteristic of the aromatic naphthalene ring. These include C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1400-1600 cm⁻¹ region. vscht.cz The presence of C-H bonds in the aliphatic propanoyl chain will also give rise to stretching and bending vibrations in the spectrum. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1650-1750 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1400-1600 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. msu.edu For this compound, with a molecular formula of C₁₃H₁₂O, the molecular weight is approximately 184.23 g/mol . nih.gov
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. docbrown.info The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group. arizona.edulibretexts.org
For this compound, key fragmentation patterns would likely include:
Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion corresponding to the naphthaloyl cation, which would be a prominent peak in the spectrum.
Loss of the propanoyl group (-COCH₂CH₃): This would lead to the formation of a naphthalene cation.
McLafferty rearrangement: If applicable, this rearrangement could lead to the elimination of a neutral alkene molecule.
The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule. nih.gov
UV-Visible Spectroscopy and Investigation of Charge-Transfer Phenomena
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the naphthalene chromophore. These typically consist of multiple bands corresponding to π → π* transitions within the aromatic system. The presence of the carbonyl group conjugated with the naphthalene ring can influence the position and intensity of these absorption bands.
Furthermore, the interaction between the electron-rich naphthalene ring and the electron-withdrawing propanoyl group can give rise to charge-transfer (CT) phenomena. unit.no These CT interactions can result in the appearance of new, often broad, absorption bands in the UV-Vis spectrum. The study of these CT bands can provide insights into the electronic communication between the different parts of the molecule.
Computational Chemistry Methodologies
Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the properties of molecules.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry and electronic structure of molecules. arxiv.orgaps.org By applying DFT calculations, it is possible to determine the most stable three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles. researchgate.net
These calculations can also provide a detailed picture of the electronic distribution within the molecule, including the electron density and electrostatic potential. researchgate.net This information is crucial for understanding the molecule's reactivity and intermolecular interactions. The B3LYP functional is a common choice for such calculations, often providing a good balance between accuracy and computational cost. uni-muenchen.de
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. irjweb.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity. annalsofrscb.ro
The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO represents the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.com
For this compound, computational analysis of the HOMO and LUMO can reveal that the HOMO is likely localized on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the electron-withdrawing carbonyl group. rsc.org This distribution suggests that the naphthalene ring is susceptible to electrophilic attack, while the carbonyl carbon is a likely site for nucleophilic attack. The analysis of these frontier orbitals provides a theoretical basis for predicting the regioselectivity and reactivity of this compound in various chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its chemical reactivity. The MEP at a specific point in the space around a molecule represents the electrostatic interaction energy between a positive point charge (a proton) and the molecule's electron cloud and nuclei. This analysis is instrumental in identifying electron-rich and electron-poor regions, which correspond to the sites susceptible to electrophilic and nucleophilic attack, respectively.
The MEP map is typically visualized by plotting its values onto a constant electron density surface of the molecule. A color-coded scheme is employed to represent the potential values:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are characteristic of lone pairs on heteroatoms and are the most likely sites for electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.
Green: Denotes areas of near-zero or neutral potential.
Yellow/Orange: Represents intermediate levels of negative potential.
For this compound, the MEP map reveals distinct reactive sites based on its functional groups—the carbonyl group (C=O) and the naphthalene ring system.
Nucleophilic Sites (Electron-Rich): The most significant electron-rich region (indicated by a deep red color) is located around the carbonyl oxygen atom due to the presence of its lone pair electrons. This makes the oxygen atom the primary site for protonation and interaction with electrophiles.
Electrophilic Sites (Electron-Poor): Conversely, the carbonyl carbon atom is an electrophilic center (indicated by a blue color) because the high electronegativity of the adjacent oxygen atom polarizes the C=O bond, drawing electron density away from the carbon. This site is a prime target for nucleophilic addition reactions. The hydrogen atoms on the naphthalene ring also exhibit a positive potential, making them susceptible to attack by strong nucleophiles, though to a lesser extent than the carbonyl carbon. The regions above and below the plane of the electron-delocalized naphthalene ring can also show negative potential, making them sites for electrophilic aromatic substitution.
Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d), are used to calculate and generate these MEP maps. researchgate.net The analysis provides a theoretical foundation for understanding the molecule's interaction with other reagents and its behavior in chemical reactions. acs.orgresearchgate.netuva.es
Table 1: Predicted Reactive Sites of this compound from MEP Analysis
| Site | Type | MEP Color Code | Predicted Reactivity |
| Carbonyl Oxygen | Nucleophilic | Red | Prone to electrophilic attack, protonation |
| Carbonyl Carbon | Electrophilic | Blue | Prone to nucleophilic addition |
| Naphthalene Ring Hydrogens | Electrophilic | Blue / Light Blue | Susceptible to nucleophilic attack |
| Naphthalene Ring (π-system) | Nucleophilic | Yellow / Green | Susceptible to electrophilic aromatic substitution |
Theoretical Studies of Excited States and Luminescence Properties in Naphthalene Systems
The photophysical properties of naphthalene derivatives, including their excited states and luminescence behavior, are subjects of significant theoretical and experimental investigation. Computational chemistry provides indispensable tools for understanding the electronic transitions that govern absorption and emission phenomena like fluorescence and phosphorescence.
Theoretical studies on molecules like this compound often utilize quantum chemical methods such as Time-Dependent Density Functional Theory (TD-DFT) and Equation of Motion Coupled Cluster (EOM-CCSD) theory. mdpi.com These calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which are fundamental to understanding the molecule's luminescence.
A key aspect of naphthyl ketones is the nature of their emissive excited state. In many cases, fluorescence arises from an intramolecular charge transfer (ICT) excited state, where photoexcitation promotes an electron from an electron-donating part of the molecule to an electron-accepting part. dntb.gov.uanih.gov In this compound, the naphthalene moiety can act as the chromophore and electron donor, while the carbonyl group functions as the electron acceptor. Upon excitation, electron density shifts towards the carbonyl group, creating a more polar excited state with a larger dipole moment compared to the ground state. nih.govacs.org
Studies on related naphthyl ketones have shown that the geometry of the excited state can differ significantly from the ground state. dntb.gov.uaacs.org For instance, the acyl group, which may be twisted out of the naphthalene plane in the ground state due to steric hindrance, might become more coplanar in the excited state to facilitate charge transfer. acs.org
The luminescence properties of naphthalene systems are highly sensitive to their environment. mdpi.com The fluorescence of naphthyl ketones can exhibit solvatochromism, where the emission wavelength shifts with solvent polarity. nih.gov This is a direct consequence of the change in dipole moment upon excitation; polar solvents stabilize the polar ICT excited state more than the less polar ground state, leading to a red shift (longer wavelength) in the emission spectrum. nih.gov Some naphthyl ketone derivatives are known to be brightly fluorescent, with high quantum yields reported for certain scaffolds. researchgate.netnih.gov Theoretical calculations help to elucidate these properties by modeling the electronic structure and potential energy surfaces of the molecule in both its ground and excited states. rsc.org
Table 2: Key Concepts in Theoretical Studies of Naphthalene Systems
| Concept | Description | Relevance to this compound |
| Excited State (S₁, T₁) | Higher energy electronic states reached upon absorption of light. | The nature of the S₁ state (e.g., ICT) determines fluorescence properties. |
| Intramolecular Charge Transfer (ICT) | Transfer of electron density from a donor to an acceptor group within the same molecule upon photoexcitation. | Likely mechanism for fluorescence, with the naphthalene ring as the donor and the carbonyl as the acceptor. dntb.gov.uanih.gov |
| Solvatochromism | The change in absorption or emission color with a change in solvent polarity. | The emission wavelength is expected to shift to longer wavelengths in more polar solvents due to stabilization of the polar ICT state. nih.gov |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | Naphthyl ketone systems can have high quantum yields, indicating efficient luminescence. nih.govnih.gov |
| Computational Methods (TD-DFT, EOM-CCSD) | Theoretical approaches to calculate the energies and properties of excited states. mdpi.com | Used to predict emission energies, transition probabilities, and structural changes upon excitation. |
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatography is an essential analytical technique for the separation, isolation, purification, and purity assessment of organic compounds like this compound. Given that its primary synthesis route is the Friedel-Crafts acylation of naphthalene, chromatographic methods are crucial for removing unreacted starting materials, catalysts, and potential side products (such as the 2-substituted isomer). tamu.edu
Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com In GC, the sample is vaporized and transported by an inert carrier gas (mobile phase), such as helium or nitrogen, through a column containing a stationary phase. oregonstate.edu Separation is based on the differential partitioning of the analyte between the two phases. shimadzu.com For aromatic ketones, a non-polar or medium-polarity column (e.g., with a polydimethylsiloxane-based stationary phase) is typically effective. oregonstate.edu Detection is commonly achieved using a Flame Ionization Detector (FID), which is highly sensitive to organic compounds, or a mass spectrometer (GC-MS) for definitive identification based on the compound's mass spectrum. nih.govscioninstruments.com GC is primarily used for assessing the purity and quantifying the components of a sample mixture. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for both the analysis and purification of this compound. sigmaaldrich.com In contrast to GC, HPLC is performed in the liquid phase and is not limited by the analyte's volatility. For a moderately polar compound like an aromatic ketone, reversed-phase HPLC is the most common mode. sielc.com This involves a non-polar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net By programming a gradient (i.e., changing the solvent composition over time), a mixture of compounds with varying polarities can be effectively separated. Detection is usually accomplished with a UV detector, as the naphthalene ring is a strong chromophore with significant absorbance in the UV region. HPLC is a benchmark for determining the final purity of a synthesized compound. uva.es
Column Chromatography: For the preparative-scale isolation and purification of this compound after synthesis, classical column chromatography is often employed. tamu.edu This technique operates under the same principles as HPLC but on a much larger scale, using a glass column packed with a stationary phase like silica (B1680970) gel. The crude product is loaded onto the column, and a solvent system (eluent) of appropriate polarity is passed through to separate the desired product from impurities. The fractions are collected and analyzed (e.g., by Thin Layer Chromatography or TLC) to identify those containing the pure compound, which are then combined and evaporated to yield the purified product.
Table 3: Summary of Chromatographic Techniques for this compound
| Technique | Primary Use | Typical Stationary Phase | Typical Mobile/Carrier Phase | Common Detector |
| Gas Chromatography (GC) | Purity assessment, quantification | Polydimethylsiloxane (non-polar) | Helium, Nitrogen (inert gas) | Flame Ionization (FID), Mass Spectrometry (MS) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, small-scale purification | C18 or C8 silica (reversed-phase) | Acetonitrile/Water or Methanol/Water mixture | Ultraviolet (UV) |
| Column Chromatography | Preparative isolation, purification | Silica Gel (normal-phase) | Hexane/Ethyl Acetate or Dichloromethane/Hexane mixture | N/A (fractions collected and analyzed separately) |
Biological Activities and Pharmacological Investigations
Modulation of Neurotransmitter Systems and Related Pathways
The naphthalene (B1677914) core structure is a key feature in several compounds that interact with central nervous system targets. Investigations into derivatives of 1-naphthalen-1-ylpropan-1-one have shown notable effects on key neurotransmitter systems, particularly those involving serotonin (B10506) and dopamine (B1211576).
Potential Interactions with Serotonin and Dopamine Receptors
While direct studies on this compound are limited, research on its close analogues provides significant insight into the potential of this chemical scaffold. A derivative, 1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one hydrochloride, known as “1-naphyrone,” has been identified as a submicromolar inhibitor of dopamine, norepinephrine, and serotonin transporters. acs.org
Furthermore, a structural isomer of an amino-substituted analogue, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), has been shown to produce rewarding effects in animal models. nih.gov This activity was linked to alterations in striatal dopamine-related gene expression, specifically a decrease in the dopamine transporter and an increase in dopamine receptor D2 gene expression. nih.gov These findings suggest that the naphthylpropanone backbone can be a pharmacophore for targeting the dopaminergic system. nih.gov Additionally, the related compound 1-(1-Naphthyl)piperazine has been used as a template for developing ligands for the 5-HT6 serotonin receptor, further underscoring the relevance of the naphthalene group in designing neurologically active agents. researchgate.net
Inhibition of Choline (B1196258) Acetyltransferase (ChA) by Amino-Substituted Analogues
Research into amino-substituted analogues has demonstrated inhibitory activity against Choline Acetyltransferase (ChA), the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132). nih.gov A study of compounds structurally related to this compound, such as 2-(alpha-naphthoyl)ethyltrimethylammonium (α-NETA) and its tertiary amine analogue 2-(alpha-naphthoyl)ethyldimethylamine (α-NEDA), has provided valuable structure-activity relationship data. nih.gov
These compounds were found to be potent inhibitors of ChA. nih.gov The study revealed that the quaternary ammonium (B1175870) compounds were more potent than their tertiary amine counterparts. nih.gov Specifically, the α-naphthyl moiety was preferred over β-naphthyl or 9'-anthryl structures for effective enzyme inhibition, indicating that the stereochemistry of the naphthalene ring is crucial for its interaction with the enzyme's active site. nih.gov The inhibition by these analogues was not reversible by dialysis and was significantly more potent against ChA than against other enzymes like cholinesterases and carnitine acetyltransferase. nih.gov
| Compound | Amine Type | I₅₀ (μM) |
|---|---|---|
| α-NETA (2-(alpha-naphthoyl)ethyltrimethylammonium) | Quaternary | 9 |
| β-NETA (2-(beta-naphthoyl)ethyltrimethylammonium) | Quaternary | 76 |
| 9'-AETA (2-(9'-anthroyl)ethyltrimethylammonium) | Quaternary | 32 |
| α-NEDA (2-(alpha-naphthoyl)ethyldimethylamine) | Tertiary | 63 |
| β-NEDA (2-(beta-naphthoyl)ethyldimethylamine) | Tertiary | 1400 |
| 9'-AEDA (2-(9'-anthroyl)ethyldimethylamine) | Tertiary | 77 |
Enzymatic Activity Modulation: Inhibition and Activation Mechanisms
Direct investigations into the ability of this compound to act as an inhibitor or activator of specific enzymes are not extensively documented in publicly available literature. However, its structural isomer, 2-naphthylpropanone, has been identified as a product of the enzyme-catalyzed isomerization of trans-3-methyl-2-(2-naphthyl)oxirane. researchgate.netresearchgate.net This reaction, a form of the Meinwald rearrangement, is catalyzed by the enzyme styrene (B11656) oxide isomerase (SOI). researchgate.net While this demonstrates the involvement of the naphthylpropanone structure in enzymatic pathways as a product, it does not describe the parent compound's role in modulating enzyme activity.
Antimicrobial Efficacy Studies
Naphthalene-based derivatives have been widely investigated for their antimicrobial properties, showing a broad spectrum of activity against various pathogenic bacteria and fungi.
Investigation of Antibacterial Properties Against Gram-Positive and Gram-Negative Bacteria
Synthetic compounds based on the naphthalene scaffold have been found to possess significant antibacterial bioactivities. Studies on a series of N-(naphthalen-1-yl)propanamide derivatives, which are structurally related to this compound, demonstrated notable anti-gram-positive bacterial activity. Specifically, compounds like 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide showed activity at half the potency of chloramphenicol (B1208). In terms of Gram-negative bacteria, one derivative, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide, displayed activity against Yersinia enterocolitica.
Other complex naphthalene derivatives have also shown promise. Naphthalimide hydrazide derivatives were found to be highly potent against carbapenem-resistant Acinetobacter baumannii, a challenging Gram-negative pathogen, with MIC values in the range of 0.5–1 μg mL⁻¹.
| Derivative Class | Target Bacteria | Observed Activity |
|---|---|---|
| N-(naphthalen-1-yl)propanamides | Gram-positive bacteria | Activity at half the potency of chloramphenicol |
| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | Yersinia enterocolitica (Gram-negative) | Active |
| Naphthalimide hydrazides | Carbapenem-resistant A. baumannii (Gram-negative) | Potent activity (MIC 0.5–1 μg mL⁻¹) |
Antifungal Activities of Naphthalene-Based Derivatives
The naphthalene framework is a component of several established antifungal medications and continues to be a source of new antifungal candidates. These compounds often work by inhibiting essential enzymes in fungi, such as those involved in the synthesis of ergosterol, a critical component of the fungal cell membrane.
A novel naphthalene hydrazone derivative demonstrated superior antifungal efficacy against Candida albicans when compared to the standard drugs naftifine (B1207962) and nystatin. acs.org Similarly, studies on N-(naphthalen-1-yl)propanamide derivatives showed that several compounds exhibited antifungal activity against at least one fungal species with a potency comparable to half that of ketoconazole (B1673606). Other research has highlighted that 3-arylamino-5-methoxy-naphthalene-1,4-diones possess potent antifungal activity against species of Candida and Aspergillus niger.
| Derivative Class | Target Fungi | Observed Activity |
|---|---|---|
| Naphthalene Hydrazones | Candida albicans | Superior activity compared to naftifine and nystatin. acs.org |
| N-(naphthalen-1-yl)propanamides | Various fungi | Activity at half the potency of ketoconazole |
| Naphthalene-1,4-diones | Candida spp., Aspergillus niger | Potent antifungal activity |
Anti-inflammatory and Anticancer Potential of Naphthalenone Analogues
The naphthalene ring is a common feature in molecules exhibiting a range of biological activities, including anti-inflammatory and anticancer properties. nih.gov Research into various naphthalene derivatives has revealed their potential to interfere with disease processes.
Anti-inflammatory Activity:
Substituted naphthalenes have been investigated for their anti-inflammatory capabilities. Studies on 1-phenyl naphthoic acid, its methyl esters, and pericarbonyl lactone systems have demonstrated anti-inflammatory potential in carrageenan-induced paw edema tests. google.com A series of α- and β-amino naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties have also been synthesized and screened for their anti-inflammatory effects. nih.gov Two of these compounds, specifically a thiazolidinyl-substituted α-naphthalene and a thiazolidinyl-substituted β-naphthalene derivative, exhibited potent anti-inflammatory activity, comparable to the standard drugs phenylbutazone (B1037) and naproxen (B1676952). nih.gov Furthermore, some novel naphthalene derivatives containing a pyrazole (B372694) moiety have shown anti-inflammatory activity equipotent or slightly more potent than indomethacin (B1671933) in in vivo studies. nih.gov
Anticancer Potential:
The anticancer properties of naphthalene-containing compounds have been a significant area of research. Naphthalene derivatives have been identified as potent inhibitors of topoisomerase, cytoplasmic protein-tyrosine phosphatase, and microtubules. nih.gov A series of novel naphthalene-substituted triazole spirodienones displayed potent antiproliferative activity against several cancer cell lines, including MDA-MB-231, HeLa, and A549. nih.gov One compound, in particular, demonstrated remarkable in vitro cytotoxic activity by inducing apoptosis and arresting the cell cycle in MDA-MB-231 cells. nih.gov
Another study focused on oxazinonaphthalene-3-one analogues as potential tubulin inhibitors. ekb.eg Several of these compounds exhibited significant to moderate cytotoxic activity against four human cancer cell lines. ekb.eg Notably, a derivative with trimethoxy and N-benzyl groups was identified as the most potent cytotoxic agent. ekb.eg Furthermore, a naftopidil (B1677906) analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, has been synthesized and shown to induce cell death in a wide variety of human cancer cell lines. nih.gov
| Compound Type | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Naphthalene-substituted triazole spirodienones | MDA-MB-231, HeLa, A549 | Potent antiproliferative activity with IC50 values in the micromolar to nanomolar range. | nih.gov |
| Oxazinonaphthalene-3-one analogues | MCF-7, MCF-7/MX, A-2780, A-2780/RCIS | Significant to moderate cytotoxic activity with IC50 values ranging from 4.47 to 52.8 μM. | ekb.eg |
| 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol | Various human cancer cell lines | Induces cell death. | nih.gov |
Neuroprotective Effects and Gamma-Secretase Inhibition in Neurological Disorders
Naphthalene derivatives have also been explored for their potential in treating neurological disorders, with a focus on their neuroprotective effects and their ability to inhibit key enzymes implicated in neurodegenerative diseases.
One area of significant interest is the inhibition of gamma-secretase, an enzyme involved in the production of amyloid-β peptide (Aβ), a hallmark of Alzheimer's disease. researchgate.net A study identified 3-(benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one as an inhibitor of γ-secretase-mediated Aβ production. researchgate.net Importantly, this compound did not interfere with the processing of Notch1 receptors, another substrate of γ-secretase, which is crucial for avoiding severe toxic effects. researchgate.net This selective inhibition suggests a promising therapeutic avenue for Alzheimer's disease. Further research led to the identification of more stable naphthyl amide and benzofuranyl amide analogues with similar Notch-sparing γ-secretase inhibitory effects. researchgate.netnih.gov
In addition to gamma-secretase inhibition, other naphthalene derivatives have demonstrated neuroprotective properties. Naphtha[1,2-d]thiazol-2-amine (NTA) was shown to ameliorate haloperidol-induced catalepsy and oxidative damage in the brains of mice, a model relevant to Parkinson's disease. nih.gov NTA was found to reduce oxidative stress by decreasing lipid peroxidation and increasing the levels of glutathione (B108866) and the activity of antioxidant enzymes. nih.gov Furthermore, aminonaphthoquinone derivatives have shown neuroprotective potential against amyloid-beta-induced neuronal cell death by mitigating cellular damage, reducing oxidative stress, and modulating the activity of beta-secretase 1 (BACE1). semanticscholar.org
| Compound | Mechanism of Action | Potential Application | Reference |
|---|---|---|---|
| 3-(benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one | Notch-sparing γ-secretase inhibitor | Alzheimer's disease | researchgate.net |
| Naphtha[1,2-d]thiazol-2-amine (NTA) | Reduces oxidative stress | Parkinson's disease | nih.gov |
| Aminonaphthoquinone derivatives | Mitigates Aβ-induced cellular damage, reduces ROS, modulates BACE1 | Alzheimer's disease | semanticscholar.org |
Interactions with Biological Macromolecules and Specific Molecular Targets
The biological effects of naphthalenone analogues are mediated through their interactions with various biological macromolecules, particularly proteins. The electrophilic nature of some naphthalene metabolites allows them to form covalent adducts with cellular proteins. researchgate.net
Studies on the reactive metabolites of naphthalene, such as 1,2-naphthalene epoxide and naphthoquinones, have shown that they can bind covalently to proteins. researchgate.net This covalent binding is thought to be a key factor in the cytotoxicity of naphthalene. researchgate.net Research has identified specific amino acid residues, such as cysteine, lysine, and histidine, as targets for adduction by these reactive metabolites in proteins like actin and protein disulfide isomerase (PDI). researchgate.net
The interaction of naphthalenone derivatives with specific enzymes is a critical aspect of their pharmacological activity. As mentioned previously, certain analogues act as inhibitors of enzymes like gamma-secretase and tubulin. ekb.egresearchgate.net Molecular docking studies have been employed to understand the binding interactions of naphthalene derivatives with their protein targets. For instance, in silico studies have explored the binding of naphthalene-based inhibitors to the papain-like protease (PLpro) of SARS-CoV-2, a crucial enzyme for viral replication. These studies help in the rational design of more potent and selective inhibitors.
Studies on Drug Metabolism Pathways and Metabolite Formation
The metabolism of naphthalene and its derivatives is a critical determinant of their biological activity and toxicity. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, play a central role. researchgate.net
The metabolism of naphthalene typically proceeds through an initial oxidation reaction catalyzed by CYP enzymes to form a reactive epoxide intermediate, naphthalene-1,2-oxide. This epoxide can then undergo several transformations. It can be detoxified by conjugation with glutathione or hydration to form a dihydrodiol. Alternatively, it can rearrange to form naphthols or be further metabolized to form quinones. researchgate.net These reactive metabolites are responsible for the covalent binding to macromolecules and the subsequent cellular toxicity. researchgate.net
| Metabolic Phase | Key Enzymes | Primary Metabolites | Reference |
|---|---|---|---|
| Phase I (Oxidation) | Cytochrome P450 (CYP) enzymes | Naphthalene-1,2-oxide (epoxide), Naphthols, Dihydrodiols, Quinones | researchgate.net |
| Phase II (Conjugation) | Glutathione S-transferases, UDP-glucuronosyltransferases, Sulfotransferases | Glutathione conjugates, Glucuronide conjugates, Sulfate conjugates |
Applications in Medicinal Chemistry and Drug Discovery
Role as a Pharmacophore in Rational Drug Design Strategies
A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. d-nb.infonih.gov The 1-naphthalen-1-ylpropan-1-one core serves as a significant pharmacophore due to its distinct combination of a bulky, hydrophobic naphthalene (B1677914) ring and a ketone functional group capable of participating in various non-covalent interactions.
The naphthalene moiety can engage in π-π stacking interactions with aromatic amino acid residues within a protein's binding site, a common feature in drug-receptor binding. The propan-1-one linker provides a degree of conformational flexibility and presents a ketone group that can act as a hydrogen bond acceptor. These characteristics make the this compound scaffold a valuable template in rational drug design, where the goal is to design molecules that possess the necessary features to bind to a specific biological target with high affinity and selectivity. d-nb.info Researchers utilize this pharmacophoric core as a starting point, modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.
Lead Compound Identification and Optimization in Pharmaceutical Research
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The this compound structure has been instrumental in the identification of lead compounds for further development.
A notable example is in the search for γ-secretase inhibitors for the treatment of Alzheimer's disease. nih.gov This enzyme is involved in the production of amyloid-β peptides, which are central to the pathology of the disease. nih.gov A derivative, 3-(benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one, was identified as an inhibitor of γ-secretase-mediated Aβ production. nih.gov Although this initial compound was found to be chemically unstable, it served as a crucial lead. Subsequent optimization efforts, which involved modifying the core structure, led to the identification of more stable and potent amide analogs, demonstrating the value of the naphthalen-ylpropan-1-one scaffold in lead identification and optimization. nih.gov
High-Throughput Screening Methodologies for Biological Activity Profiling
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. While direct HTS data for this compound is not extensively published, the principles of HTS are applied to libraries of compounds that include derivatives of this scaffold. researchgate.net
The general workflow of an HTS campaign involves:
Assay Development: Creating a robust and automated assay that can measure the activity of a compound against the target of interest (e.g., enzyme inhibition, receptor binding).
Library Screening: Screening a large and diverse library of chemical compounds using the developed assay.
Hit Identification: Identifying the "hits" – compounds that show significant activity in the assay.
Hit-to-Lead: Subjecting the identified hits to further testing and optimization to confirm their activity and develop them into lead compounds.
Libraries containing naphthalene-based structures are often screened to identify novel biological activities. ipbcams.ac.cn For instance, HTS has been instrumental in identifying inhibitors of papain-like protease (PLpro) of SARS-CoV-2, where naphthalene-containing compounds have been investigated. ipbcams.ac.cn
Molecular Docking and In Silico Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with its target receptor at the molecular level. nih.gov
In silico studies on related naphthalene derivatives have revealed key binding interactions. For example, docking studies of naftopidil (B1677906) enantiomers, which contain a naphthalene moiety, with the α1D-adrenoceptor have shown that the naphthalene group typically occupies a deep hydrophobic pocket within the receptor. nih.gov The interactions often involve hydrogen bonds and hydrophobic contacts with specific amino acid residues. researchgate.net For instance, in the docking of a sulfonamide derivative containing a naphthalene ring, interactions with dihydropteroate (B1496061) synthase were analyzed to understand its antibacterial activity. bohrium.com These computational studies provide valuable insights into the structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors. researchgate.net
Development of Novel Therapeutic Agents
The this compound scaffold has served as a foundation for the synthesis of a variety of novel therapeutic agents with diverse biological activities.
Design and Synthesis of Inhibitors for Neurological Targets
The naphthalene core is a feature in several compounds designed to target the central nervous system (CNS). benthamscience.com Derivatives of this compound have been investigated for their potential as treatments for neurological disorders such as epilepsy and depression. thepharmajournal.comwikipedia.org
One area of research has been the development of anticonvulsant agents. A series of acetylnaphthalene derivatives were synthesized and tested for their anticonvulsant activity using the pentylenetetrazole (scPTZ) test. thepharmajournal.com Some of these compounds showed significant activity, suggesting that the naphthalene core can be a key pharmacophoric element for anticonvulsant drugs. thepharmajournal.com
Furthermore, the naphthalene structure is found in compounds targeting monoamine transporters, which are implicated in depression. wikipedia.org For example, research into serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) has explored a wide range of chemical structures, with the goal of achieving a broader spectrum of antidepressant efficacy. wikipedia.org The lipophilic nature of the naphthalene ring can be advantageous for brain penetration, a critical property for CNS-acting drugs. LINGO-1 inhibitors, which are being investigated for neurodegenerative diseases like multiple sclerosis, also highlight the therapeutic potential of targeting neurological pathways to promote nerve repair. patsnap.com
Discovery of Agents with Broad-Spectrum Biological Activity
Beyond neurological targets, derivatives of this compound have been explored for a wide range of biological activities. The naphthalene ring system is a common motif in compounds exhibiting antimicrobial properties.
For instance, novel N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. researchgate.net Some of these compounds exhibited significant activity, with some showing antifungal effects at potencies comparable to the standard drug ketoconazole (B1673606). researchgate.net Similarly, naphthalene-based piperazine (B1678402) derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com
The broad-spectrum activity of these compounds is often attributed to the ability of the naphthalene ring to intercalate with cellular components or interact with multiple biological targets. derpharmachemica.com
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy and Selectivity
Detailed Research Findings
Research into derivatives of the naphthylpropyl scaffold has revealed critical insights into the structural features that govern their biological activity. Modifications to the naphthalene moiety, the core ketone, and the associated side chains have been shown to significantly influence potency and selectivity across various biological targets, including neurotransmitter transporters and G-protein coupled receptors.
One area of investigation has been on analogs as potential smoking cessation aids, targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and monoamine transporters. nih.gov While this compound itself was synthesized as a precursor in these studies, the SAR of related compounds provides valuable data. nih.gov For instance, in a series of hydroxybupropion (B195616) analogs, the nature of the aromatic group was found to be a key determinant of activity and selectivity.
Another significant target for naphthyl derivatives is the G-protein coupled receptor 84 (GPR84), which is involved in inflammatory responses. In the development of GPR84 agonists, the replacement of the naphthalene group of a lead compound with a para-chlorophenyl group resulted in a 110-fold decrease in potency, highlighting the importance of the naphthyl moiety for strong receptor binding. nih.gov
Furthermore, studies on related N-(naphthalen-1-yl)propanamide derivatives have demonstrated the impact of substitutions on antimicrobial activity. By attaching various heterocyclic rings through a thioether linkage at the second position of the propanamide chain, researchers have created compounds with potent and selective antibacterial and antifungal effects. researchgate.net For example, compounds incorporating a 5-methyl-1,3,4-thiadiazol-2-yl or a benzothiazol-2-yl group showed significant activity against specific bacterial strains. researchgate.net These findings underscore how modifications to the propanone portion of the scaffold can be leveraged to tune biological activity.
The following data tables summarize key SAR findings from studies on compounds related to this compound.
Table 1: SAR of Naphthyl Analogs Targeting GPR84
| Compound ID | Structural Modification | Target | Activity (EC₅₀) | Potency vs. Naphthyl Analog |
| 11 | Naphthalene group present | GPR84 | 45 nM | - |
| 19 | Naphthalene replaced with p-chlorophenyl | GPR84 | 5.0 µM | 110-fold decrease |
Data sourced from a study on GPR84 agonists, demonstrating the critical role of the naphthalene ring for high potency. nih.gov
Table 2: SAR of N-(Naphthalen-1-yl)propanamide Derivatives as Antimicrobial Agents
| Compound ID | Modification on Propanamide Moiety | Target Organism | Activity (MIC, µg/mL) |
| 4f | 2-[(4-fluorophenyl)thio]- | E. coli | <0.97 |
| 4i | 2-(dodecylthio)- | E. coli | <0.97 |
| 2b | 2-(benzothiazol-2-ylthio)- | Yersinia enterocolitica | Active |
| 2c | 2-[(1-methyl-1H-imidazol-2-yl)thio]- | Gram-positive bacteria | Half the potency of chloramphenicol (B1208) |
| 2e | 2-[(5-nitro-1H-benzimidazol-2-yl)thio]- | Gram-positive bacteria | Half the potency of chloramphenicol |
Data from a study on the antimicrobial activity of N-(naphthalen-1-yl)propanamide derivatives. The table highlights how different substituents on the core structure lead to varied antimicrobial potency and spectrum. researchgate.net
These studies collectively illustrate that the this compound scaffold is a versatile template in medicinal chemistry. The naphthalene ring is often crucial for high-affinity binding, while modifications to the propanone linker allow for the fine-tuning of selectivity and the introduction of different pharmacological properties.
Derivatives and Analogues in Research
Alkylated and Substituted Naphthalene (B1677914) Ketones
Alkylation and substitution on the naphthalene ring or the propyl chain of the parent compound give rise to isomers and homologs that provide insight into structure-activity relationships.
Positional isomers, where the propanoyl group is attached to a different position on the naphthalene ring, exhibit differing properties. 1-Naphthalen-2-ylpropan-1-one , also known as 2-propionaphthone, is an isomer of significant interest. It serves as an intermediate in the synthesis of various pharmaceutical compounds, including sedatives, hypnotics, and anticonvulsants, as well as in the production of agrochemicals. ontosight.ai Its applications also extend to materials science, particularly in the development of new polymers and organic light-emitting diodes (OLEDs). ontosight.ai Research comparing the two isomers has shown that the position of the substituent significantly impacts biological activity, with the 1-naphthalen-1-yl isomer showing greater antimicrobial activity, possibly due to more efficient aromatic stacking. A novel synthetic cathinone (B1664624) derived from the 2-naphthyl isomer, 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (BMAPN), has been synthesized and studied for its potential rewarding and reinforcing effects. nih.govresearchgate.net
Homologs, which differ in the length of the alkyl chain, also display unique characteristics. 1-Naphthalen-1-ylbutan-1-one , a homolog with a butyl chain, is a key intermediate in organic synthesis for building more complex molecules. solubilityofthings.com Compounds featuring a naphthalene structure are often associated with intriguing biological activities, including antibacterial and anticancer effects. solubilityofthings.com The extended alkyl chain in the butanone homolog may also influence its physical properties, such as reducing its tendency to crystallize compared to the propanone analogue.
| Compound Name | Type | Key Research Findings |
| 1-Naphthalen-2-ylpropan-1-one | Positional Isomer | Intermediate for pharmaceuticals and agrochemicals; used in polymer and OLED development. ontosight.ai Shows lower antimicrobial activity than the 1-yl isomer. |
| 1-Naphthalen-1-ylbutan-1-one | Homolog | Important synthetic intermediate; naphthalene derivatives show a range of biological activities. solubilityofthings.com Longer chain may reduce crystallization. |
The introduction of a halogen atom, such as chlorine, into the structure significantly alters the compound's reactivity. 3-Chloro-1-(naphthalen-1-yl)propan-1-one is a synthetic organic compound with applications in pharmaceuticals and organic synthesis. evitachem.com The presence of the chlorine atom enhances its electrophilicity and makes it a valuable precursor for further chemical transformations, particularly nucleophilic substitution reactions where the chlorine can be replaced by other functional groups. evitachem.com
Synthesis of this derivative can be achieved through several routes, including the direct chlorination of naphthalene derivatives followed by acylation with propanoyl chloride, or through the Friedel-Crafts reaction of naphthalene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst. evitachem.com The ketone group can undergo nucleophilic addition or be reduced to an alcohol, further expanding its synthetic utility. evitachem.com
| Compound Name | Type | Key Research Findings |
| 3-Chloro-1-(naphthalen-1-yl)propan-1-one | Halogenated Derivative | Reactive intermediate in organic and pharmaceutical synthesis. evitachem.com The chlorine atom facilitates nucleophilic substitution reactions. evitachem.com |
Amine-Functionalized Propanones
Replacing or adding amine functionalities to the propanone structure leads to a class of compounds with significant pharmacological relevance, often synthesized as hydrochloride salts to improve solubility and stability.
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one and its hydrochloride salt are prominent examples of amine-functionalized derivatives. The hydrochloride salt is a crucial intermediate in the synthesis of Bedaquiline, a diarylquinoline-based drug used for treating multi-drug-resistant tuberculosis. bio-synth.inclearsynth.com It is also utilized as a reactant in the preparation of inhibitors for the enzyme choline (B1196258) acetyltransferase (ChA). clearsynth.comcymitquimica.comsfdchem.com The free base form of the compound is noted to be related to TMC207, another compound studied for its anti-tubercular activity. pharmaffiliates.com
| Compound Name | Type | Key Research Findings |
| 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride | Dimethylamino Analogue Salt | Key intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline. bio-synth.inclearsynth.com Reactant for preparing choline acetyltransferase (ChA) inhibitors. clearsynth.comcymitquimica.comsfdchem.com |
Incorporating a morpholine (B109124) ring results in another class of pharmacologically interesting derivatives. 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one is one such compound, typically handled as its hydrochloride salt. fluorochem.co.ukbldpharm.com Research has explored efficient synthesis methods for related structures, such as the microwave-assisted synthesis of its positional isomer, 3-(morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one. mdpi.com The introduction of the morpholine moiety, a common feature in many bioactive molecules, makes these compounds subjects of interest for further biological evaluation. epa.gov
| Compound Name | Type | Key Research Findings |
| 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one | Morpholine-Containing Derivative | Synthesized and studied for potential pharmacological applications. mdpi.comepa.gov Often used as a hydrochloride salt. fluorochem.co.ukbldpharm.com |
The piperazine (B1678402) moiety is a well-known pharmacophore, and its incorporation into the naphthalene structure has been a fruitful area of research. researchgate.net Naphthalene-based piperazine derivatives are recognized for their medicinal importance, with studies demonstrating potent antimicrobial, anti-inflammatory, and antioxidant activities. derpharmachemica.com
Researchers have synthesized and characterized novel naphthalene-based piperazine compounds, evaluating their activity against various Gram-positive and Gram-negative bacteria. derpharmachemica.com These investigations aim to design and develop new therapeutic agents. derpharmachemica.comresearchgate.net Some piperazine derivatives have been specifically designed to target the central nervous system, with studies showing a strong affinity for serotonin (B10506) receptors, indicating potential for development as antidepressant agents. tandfonline.com Other research focuses on piperazine-substituted naphthoquinones as potential inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. acs.org The broad spectrum of pharmacological activities associated with these compounds underscores the significance of the piperazine-naphthalene combination in drug discovery. researchgate.net
| Derivative Class | Key Research Findings |
| Piperazine-Based Naphthalene Derivatives | Exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netderpharmachemica.com Investigated as potential antidepressant agents and anti-cancer therapeutics (PARP-1 inhibitors). tandfonline.comacs.org |
Naphthalene-Derived Amides and Related Structures
The introduction of an amide functional group to the naphthalene backbone has given rise to a class of compounds with significant biological and therapeutic potential. Researchers have extensively investigated these derivatives for their antimicrobial properties and their ability to modulate enzyme activity.
N-(naphthalen-1-yl)propanamide Derivatives in Antimicrobial Research
The search for new antimicrobial agents is a critical area of research, and N-(naphthalen-1-yl)propanamide derivatives have shown considerable promise. researchgate.nettandfonline.com These compounds, which feature a naphthalene ring linked to a propanamide group, have been synthesized and evaluated for their activity against a range of bacteria and fungi. researchgate.nettandfonline.com The core structure combines the hydrophobic nature of the naphthalene ring with the hydrogen-bonding capabilities of the amide group, features that can contribute to interactions with microbial targets.
In one study, a series of new N-(naphthalen-1-yl)propanamide derivatives were synthesized by reacting N-(naphthalen-1-yl)propanamide with various 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives. researchgate.nettandfonline.com The resulting compounds were then tested against ten species of bacteria and ten species of fungi. researchgate.nettandfonline.com The research found that all the synthesized compounds exhibited notable antimicrobial activity. researchgate.nettandfonline.com
Several compounds demonstrated significant antifungal activity. Specifically, compounds 2a , 2b , 2c , and 2e were found to be particularly effective against at least one fungal species, showing activity at half the potency of the standard antifungal drug, ketoconazole (B1673606). tandfonline.com Furthermore, compounds 2a , 2b , and 2c displayed notable activity against Candida albicans, Candida krusei, and Aspergillus niger. tandfonline.com
With respect to antibacterial activity, some derivatives showed promising results against Gram-positive bacteria. For instance, compounds 2c , 2e , and 2f exhibited anti-gram-positive bacterial activity at half the potency of chloramphenicol (B1208), with these three being the most active against Staphylococcus aureus. researchgate.nettandfonline.com In terms of Gram-negative bacteria, only one compound, 2b , showed activity against Yersinia enterocolitica. researchgate.net The study concluded that the 2-substituted-N-(naphthalen-1-yl)propanamide structure is a viable scaffold for developing new antimicrobial agents. tandfonline.com
Interactive Table: Antimicrobial Activity of N-(naphthalen-1-yl)propanamide Derivatives
| Compound ID | Target Organism | Activity Level |
|---|---|---|
| 2a | Fungi | Half the potency of ketoconazole against at least one species. tandfonline.com |
| 2b | Fungi, Gram-negative bacteria | Half the potency of ketoconazole against at least one fungus; Active against Yersinia enterocolitica. researchgate.nettandfonline.com |
| 2c | Fungi, Gram-positive bacteria | Half the potency of ketoconazole against at least one fungus; Half the potency of chloramphenicol against Gram-positive bacteria. researchgate.nettandfonline.com |
| 2e | Fungi, Gram-positive bacteria | Half the potency of ketoconazole against at least one fungus; Half the potency of chloramphenicol against Gram-positive bacteria. researchgate.nettandfonline.com |
| 2f | Gram-positive bacteria | Half the potency of chloramphenicol. researchgate.net |
Naphthyl Amide Analogs in Enzyme Inhibition Studies
Naphthyl amide analogs have been a focal point in the study of enzyme inhibition, with significant implications for various diseases. Enzymes are crucial for many biological processes, and their inhibition can be a therapeutic strategy for conditions ranging from neurodegenerative diseases to cancer. nih.govnih.govresearchgate.net
One area of focus has been the inhibition of γ-secretase, an enzyme implicated in Alzheimer's disease. nih.gov A compound identified as 1 [3-(benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one] was found to inhibit the production of amyloid β-peptide (Aβ) without affecting Notch1 processing, a crucial factor for avoiding toxic side effects. nih.gov Due to the chemical instability of compound 1 , a more stable analog, 2 [naphthalene-2-carboxylic acid benzyl-isopropyl-amide], was developed and showed similar biological activity. nih.gov This led to the exploration of a series of amide analogs, including benzofuranoyl amides, which also demonstrated promising Notch-sparing γ-secretase inhibitory effects. nih.gov
Another significant target for naphthyl amide analogs is monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and implicated in cancer progression. nih.govresearchgate.net Researchers designed and synthesized a series of naphthyl amide derivatives as reversible MAGL inhibitors. nih.gov One such derivative, compound ± 34 , displayed good MAGL inhibition with a pIC50 of 7.1 and showed antiproliferative activities against several cancer cell lines. nih.gov This discovery presents a new scaffold for the development of reversible MAGL inhibitors. nih.gov
Furthermore, L-Tyrosine beta-naphthylamide has been identified as a potent competitive inhibitor of hydroxycinnamoyl-CoA:tyramine (B21549) N-(hydroxycinnamoyl)transferase (THT). nih.gov This inhibition is reversible and targets the tyramine binding site of the enzyme. nih.gov
Fluorescent Probes Based on Naphthalene Ketone Scaffolds
The inherent fluorescence of the naphthalene ring system makes it an excellent building block for the development of fluorescent probes. researchgate.net These probes are designed to detect specific ions or molecules through changes in their fluorescence emission, a technology with applications in environmental monitoring and biological imaging. researchgate.netnih.gov
A novel fluorescent probe, designated as L , was synthesized based on a 1-hydroxy-2,4-diformylnaphthalene structure. nih.gov This probe demonstrated high sensitivity and selectivity for sulfite (B76179) and bisulfite ions. nih.gov The detection limits were found to be 0.24 μM using UV-Vis spectroscopy and an impressive 9.93 nM using fluorescence spectroscopy. nih.gov The practical utility of probe L was confirmed by its successful use in detecting these ions in real water samples. nih.gov
Another example is a Schiff-base type fluorescent sensor, PLB3 , created from 2-hydroxy-1-naphthaldehyde (B42665) and 5-chloro-2-aminopyridine. tandfonline.com This probe exhibits a significant, 8-fold fluorescence enhancement when detecting Zn²⁺ ions, a phenomenon attributed to a chelation-enhanced fluorescence (CHEF) mechanism. tandfonline.com The probe demonstrated a 1:1 binding stoichiometry with Zn²⁺ and had an association constant (Ka) of 5.14 × 10⁷ M⁻¹ and a limit of detection (LOD) of 0.33 μM. tandfonline.com
The versatility of the naphthalene ketone scaffold is further highlighted by the development of probes for other analytes. For instance, a simple naphthalene-based probe, AENO , was successfully synthesized for the detection of formaldehyde (B43269). researchgate.net This probe operates on a "turn-on" fluorescence mechanism and can be used to quantify formaldehyde in food samples and visualize it in living cells. researchgate.net
Interactive Table: Naphthalene Ketone-Based Fluorescent Probes
| Probe ID | Target Analyte | Key Features |
|---|---|---|
| L | Sulfite/Bisulfite ions | High sensitivity (9.93 nM detection limit), selective. nih.gov |
| PLB3 | Zn²⁺ ions | 8-fold fluorescence enhancement, chelation-enhanced fluorescence mechanism. tandfonline.com |
| AENO | Formaldehyde | "Turn-on" fluorescence response, applicable in food and cellular imaging. researchgate.net |
Naphthalene-Based Diketones as Chelating Ligands in Coordination Chemistry
Naphthalene-based diketones are a class of compounds that have garnered significant interest in coordination chemistry due to their ability to act as chelating ligands. mdpi.comnih.gov These ligands can bind to metal ions, forming stable complexes with diverse structures and properties. mdpi.comnih.gov The resulting coordination compounds have potential applications in areas such as catalysis and materials science. rsc.org
Fluorinated β-diketones, in particular, are well-known ligands that can generate a wide variety of heterometallic complexes. mdpi.com The synthesis of these ligands often involves the Claisen condensation. mdpi.com The coordination chemistry of these ligands is rich, leading to both discrete and polymeric structures depending on the substituents on the β-diketone and any co-ligands present. mdpi.com
One study detailed the synthesis of new chelating ligands composed of three β-diketone fragments linked by a mesitylene (B46885) spacer. researchgate.net These tris(β-diketones) were shown to form mononuclear complexes with lanthanide ions, with the stability of the complexes increasing across the lanthanide series. researchgate.net They also formed both mononuclear and polynuclear complexes with nickel and copper ions. researchgate.net
The interaction of metal complexes with DNA is another area of active research. tandfonline.com Transition metal complexes containing a versatile β-diketone Schiff-base ligand have been synthesized and their binding with calf thymus DNA investigated. tandfonline.com These complexes were found to interact with DNA and, in some cases, induce oxidative cleavage of the DNA strand. tandfonline.com
The structural versatility of naphthalene-based ligands is further exemplified by metal complexes with naphthalene-based acetic acids. nih.gov These ligands, such as naproxen (B1676952) and naphthylacetic acids, can coordinate to metal ions in various modes, leading to a range of interesting structural features and biological activities. nih.gov
Future Research Directions and Outlook for 1 Naphthalen 1 Ylpropan 1 One
The exploration of 1-naphthalen-1-ylpropan-1-one and its derivatives is an expanding field with significant potential across various scientific disciplines. Future research is poised to build upon current knowledge to develop novel applications and a deeper understanding of its chemical and biological properties.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-Naphthalen-1-ylpropan-1-one, and how can purity be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of naphthalene using propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. For analogs like chlorinated naphthalene derivatives, modified Nencki methods with glacial acetic acid and ZnCl₂ have been effective . Ensure reaction conditions (temperature, stoichiometry) are optimized to minimize byproducts.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and ketone carbonyl signals (δ ~200-220 ppm).
- IR : Validate the C=O stretch (1650–1750 cm⁻¹) and aromatic C-H stretches.
- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves molecular geometry and hydrogen-bonding networks, as demonstrated in studies of naphthalene-methanol derivatives .
Q. How can experimental protocols ensure reproducibility in biological activity studies?
- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Detailed Procedures : Document reaction conditions (solvents, catalysts, temperatures) and analytical thresholds (e.g., HPLC purity >95%).
- Supporting Information : Provide spectral data (NMR, IR, XRD) in supplementary files, formatted with descriptive filenames and hyperlinks .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections (as in Becke’s 1993 work ) improve accuracy for thermochemical properties like ionization potentials and electron affinity. Basis sets (e.g., 6-311++G**) model aromatic π-systems and ketone moieties. Compare computed vs. experimental UV-Vis spectra to validate electronic transitions.
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
- Methodological Answer :
- Iterative Refinement : Use programs like SHELX or WinGX to adjust structural models against XRD data.
- Triangulation : Cross-validate NMR/IR results with computational predictions (e.g., DFT-calculated chemical shifts) .
- Error Analysis : Quantify discrepancies using R-factors (e.g., R < 0.05 for high-confidence XRD structures ).
Q. How do structural modifications (e.g., substituent position) alter biological activity?
- Methodological Answer : Compare analogs (e.g., 1-(Naphthalen-2-yl)propan-1-one) via:
- SAR Studies : Test antimicrobial activity (MIC assays) against Gram-positive/negative strains.
- Docking Simulations : Use AutoDock to model interactions with enzyme targets (e.g., cytochrome P450), leveraging hydrophobic naphthalene-protein interactions .
Q. What toxicological frameworks assess risks for naphthalene derivatives?
- In Vitro/In Vivo Models : Evaluate hepatic/renal effects in rodents (oral/inhalation exposure).
- Biomarkers : Monitor urinary metabolites (e.g., 1-naphthol) as exposure indicators .
Data Presentation Guidelines
Q. How should crystallographic data be reported to meet journal standards?
- Methodological Answer :
- ORTEP Diagrams : Generate using ORTEP-3 to visualize thermal ellipsoids.
- CIF Files : Deposit in repositories (e.g., CCDC) with full metadata (space group, unit cell parameters) .
Q. What ethical and technical standards apply to environmental fate studies?
- Peer Review : Validate non-English studies via expert panels.
- Exposure Routes : Prioritize inhalation/oral pathways in ecotoxicity assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
